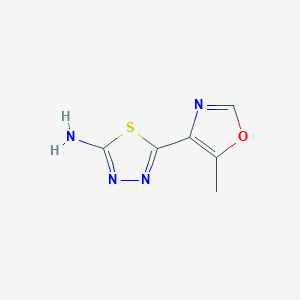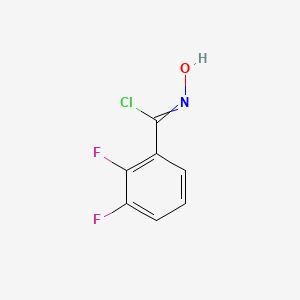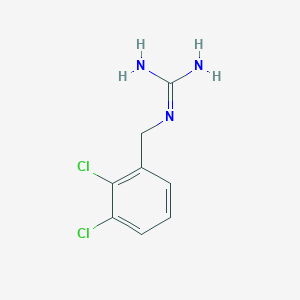
1-(2,3-Dichlorobenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorobenzyl)guanidine is an organic compound with the molecular formula C8H9Cl2N3 and a molecular weight of 218.08 g/mol This compound is characterized by the presence of a guanidine group attached to a 2,3-dichlorobenzyl moiety
准备方法
The synthesis of 1-(2,3-Dichlorobenzyl)guanidine typically involves the reaction of 2,3-dichlorobenzyl chloride with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反应分析
1-(2,3-Dichlorobenzyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The guanidine group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,3-Dichlorobenzyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,3-Dichlorobenzyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or antiviral effects .
相似化合物的比较
1-(2,3-Dichlorobenzyl)guanidine can be compared with other guanidine derivatives, such as:
Isopropoxy Benzene Guanidine: Known for its antibacterial activity against multidrug-resistant pathogens.
Guanidine Hydrochloride: Commonly used as a protein denaturant in biochemical research.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other guanidine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
属性
分子式 |
C8H9Cl2N3 |
|---|---|
分子量 |
218.08 g/mol |
IUPAC 名称 |
2-[(2,3-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-3-1-2-5(7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
InChI 键 |
MWUQPNIIARRHFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
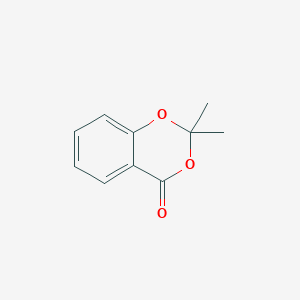
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)
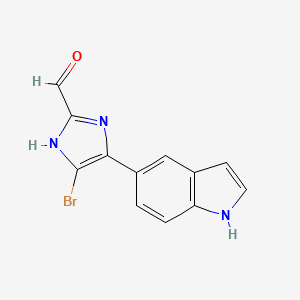

![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde](/img/structure/B15337251.png)
![5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol](/img/structure/B15337258.png)
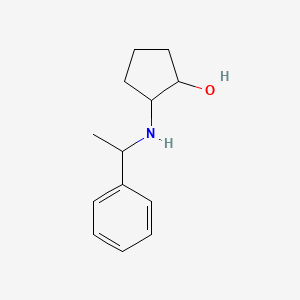
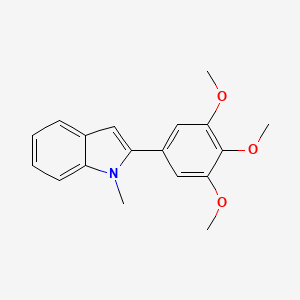
![4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337277.png)
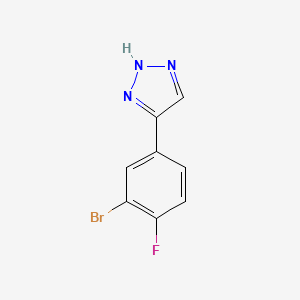
![methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B15337293.png)
